5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol under acidic conditions . The thiadiazole ring is usually synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under reflux conditions . The final step involves the coupling of these intermediates with an oxazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide: can undergo various chemical reactions, including:
Substitution: The oxazole ring can undergo nucleophilic substitution reactions, especially at the 2-position, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide: has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications .
Comparison with Similar Compounds
Similar Compounds
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
- N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide lies in its multi-functional structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This makes it a valuable compound for research in multiple scientific disciplines.
Properties
Molecular Formula |
C22H16N4O5S2 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H16N4O5S2/c27-16(13-4-2-1-3-5-13)12-32-22-25-24-21(33-22)23-20(28)15-11-18(31-26-15)14-6-7-17-19(10-14)30-9-8-29-17/h1-7,10-11H,8-9,12H2,(H,23,24,28) |
InChI Key |
FYHNUMDJCFZJMY-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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